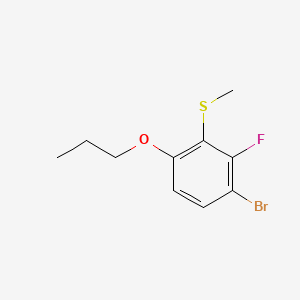
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a phenyl ring, along with a methylsulfane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenyl compound, followed by the introduction of a propoxy group through nucleophilic substitution. The final step involves the addition of a methylsulfane group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to handle the bromination, fluorination, and sulfane addition steps efficiently.
化学反応の分析
Types of Reactions
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The propoxy and methylsulfane groups may contribute to its overall stability and solubility, facilitating its biological activity.
類似化合物との比較
Similar Compounds
- (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-ethoxyphenyl)(methyl)sulfane
- (3-Bromo-2-fluoro-6-butoxyphenyl)(methyl)sulfane
Uniqueness
(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
特性
分子式 |
C10H12BrFOS |
|---|---|
分子量 |
279.17 g/mol |
IUPAC名 |
1-bromo-2-fluoro-3-methylsulfanyl-4-propoxybenzene |
InChI |
InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)9(12)10(8)14-2/h4-5H,3,6H2,1-2H3 |
InChIキー |
JZVKAXVXAIUECA-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


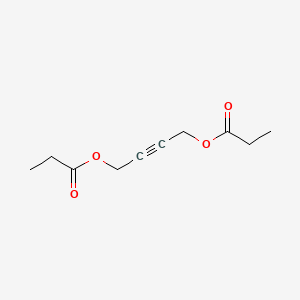
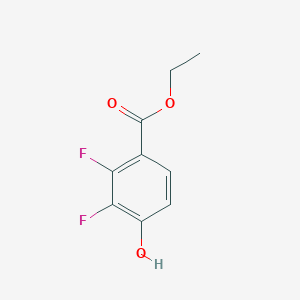
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
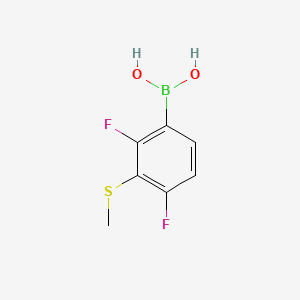
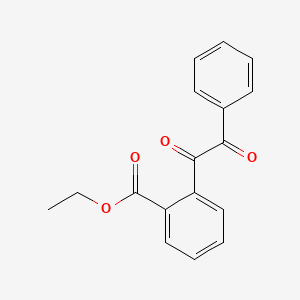
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
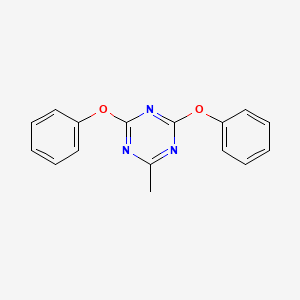
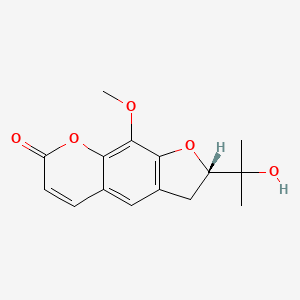
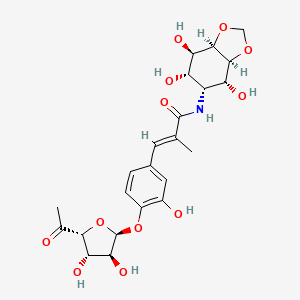
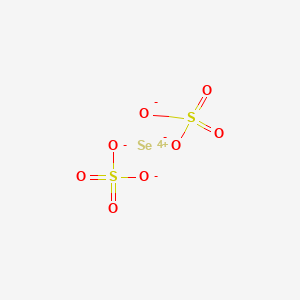
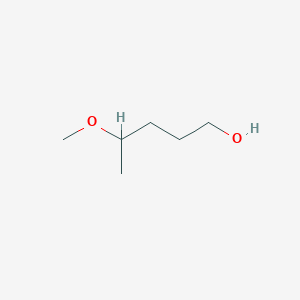
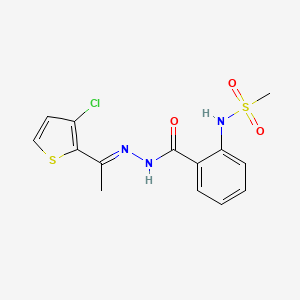
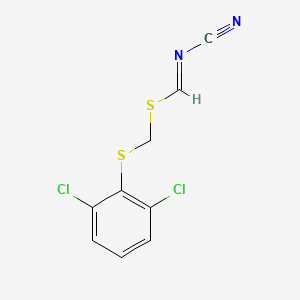
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
